SM51a

Integrin inhibition Binding affinity Target engagement

Fibrosis researchers requiring simultaneous epithelial and fibroblast TGF-β blockade face a critical gap: pan-αv inhibitors introduce confounding vascular activity, while mono-selective agents leave αvβ1-mediated fibrogenesis unaddressed. Bexotegrast resolves this with dual αvβ6/αvβ1 inhibition. • Kd 5.7 nM (αvβ6) & 3.4 nM (αvβ1); functional IC50 29.8 nM & 19.2 nM • Only dual inhibitor with clinical collagen PET reduction data (7.8 pp SUV decrease vs. placebo at 12 wks) • FDA Orphan Drug & Fast Track designated; EMA Orphan Drug designated

Molecular Formula C31H32N4O4
Molecular Weight 524.6 g/mol
Cat. No. B12373168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM51a
Molecular FormulaC31H32N4O4
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NCCCC(=O)NCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C31H32N4O4/c1-21-15-17-33-28(18-21)32-16-5-10-29(36)34-20-30(37)35-27(19-31(38)39)24-13-11-23(12-14-24)26-9-4-7-22-6-2-3-8-25(22)26/h2-4,6-9,11-15,17-18,27H,5,10,16,19-20H2,1H3,(H,32,33)(H,34,36)(H,35,37)(H,38,39)/t27-/m0/s1
InChIKeyLZXHGKPQGMADDV-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid (Bexotegrast/PLN-74809): A Dual αvβ6/αvβ1 Integrin Inhibitor for Fibrosis Research and Procurement


The compound designated by the IUPAC-like name (3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid is a small-molecule synthetic organic compound [1]. While this specific nomenclature appears in early patent filings and chemical registries, the compound is now universally recognized in the scientific and clinical literature by its international nonproprietary name bexotegrast and its development code PLN-74809. It functions as an orally active, dual-selective inhibitor of integrins αvβ6 and αvβ1 [2], and is under late-stage clinical evaluation for the treatment of fibrotic diseases including idiopathic pulmonary fibrosis (IPF) and primary sclerosing cholangitis (PSC) [3].

Why (3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic Acid Cannot Be Substituted with In-Class αv Integrin Inhibitors


In fibrotic disease research, integrin αv inhibitors exhibit substantial divergence in selectivity profiles that directly determine experimental and translational outcomes. Substituting bexotegrast with a pan-αv inhibitor such as MK-0429 or CWHM-12 introduces confounding activity against αvβ3, αvβ5, and αvβ8, which are implicated in angiogenesis and vascular homeostasis [1]. Conversely, mono-selective αvβ6 inhibitors such as GSK3008348 or MORF-627 fail to address the αvβ1-mediated activation of TGF-β on fibroblasts, a pathway critical to fibrogenesis that dual inhibition uniquely targets [2]. Even compounds sharing the dual αvβ6/αvβ1 designation, such as IDL-2965, exhibit different absolute potency values and selectivity margins [3]. Furthermore, cross-class substitution with an LPA1 antagonist such as BMS-986278 engages an entirely distinct molecular target with no direct mechanistic overlap [4]. For procurement decisions, the compound's orphan drug and Fast Track designations from the FDA provide regulatory validation not shared by most in-class alternatives [5]. The following evidence dimensions establish quantifiable differentiation that makes generic substitution scientifically indefensible.

Quantitative Evidence Differentiating (3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic Acid (PLN-74809) from Key Comparators


Binding Affinity: Dual Integrin Kd Values vs. Inhaled αvβ6 Inhibitor GSK3008348

Bexotegrast exhibits high-affinity binding to both αvβ6 and αvβ1 integrins with Kd values of 5.7 nM and 3.4 nM, respectively, establishing its dual-inhibition profile . In contrast, the inhaled αvβ6-selective inhibitor GSK3008348 demonstrates a pKi of 10.4 (equivalent to a Ki of approximately 0.04 nM) for αvβ6 in radioligand binding assays but possesses no reported meaningful affinity for αvβ1 [1]. The dual-affinity profile of bexotegrast enables simultaneous blockade of both integrins, whereas GSK3008348 requires complementary αvβ1 inhibition via alternative means to achieve comparable pathway coverage.

Integrin inhibition Binding affinity Target engagement αvβ6 αvβ1

Functional TGF-β Activation Inhibition: IC50 Values vs. Pan-Integrin Inhibitor MK-0429

In functional assays measuring inhibition of integrin-induced TGF-β activation, bexotegrast demonstrates IC50 values of 29.8 nM for αvβ6-mediated activation and 19.2 nM for αvβ1-mediated activation . The pan-integrin antagonist MK-0429 exhibits a broader selectivity profile with IC50 values of 0.7 nM for αvβ6 and 1.6 nM for αvβ1, but also potently inhibits αvβ3 (2.8 nM), αvβ5 (0.1 nM), and αvβ8 (0.5 nM) . While MK-0429 shows higher absolute potency against αvβ6 and αvβ1, its lack of selectivity introduces activity against integrins involved in normal vascular function, potentially complicating interpretation of fibrosis-specific effects.

TGF-β activation Functional antagonism IC50 Fibroblast activation

In Vivo Target Engagement: Type I Collagen Deposition Reduction vs. Placebo in Phase 2 Clinical Trial

In a Phase 2, double-blind, placebo-controlled clinical trial (NCT05621252), bexotegrast (160 mg once-daily for 12 weeks) demonstrated a quantitative reduction in active type I collagen deposition in IPF patients as measured by 68Ga-CBP8 PET imaging [1]. The mean change from baseline in whole-lung standardized uptake value (top quartile) was -1.2% for bexotegrast-treated participants versus +6.6% for placebo (difference = 7.8 percentage points) [1]. In subpleural lung regions, bexotegrast reduced uptake by -3.7% compared to +10.3% for placebo (difference = 14.0 percentage points) [1]. This imaging-based evidence of antifibrotic activity distinguishes bexotegrast from earlier-stage αvβ6 inhibitors such as GSK3008348, which completed Phase 1 safety evaluation but has not reported quantitative collagen deposition reduction in IPF patients [2].

Clinical trial Collagen deposition PET imaging Antifibrotic efficacy Phase 2

Regulatory Milestones: Orphan Drug and Fast Track Designations vs. αvβ6-Selective and Pan-Inhibitor Comparators

Bexotegrast (PLN-74809) has received Orphan Drug Designation from the U.S. FDA for both idiopathic pulmonary fibrosis (IPF) and primary sclerosing cholangitis (PSC), as well as Fast Track Designation for IPF [1]. It has also received Orphan Drug Designation from the European Medicines Agency for both indications [1]. Among αvβ6/αvβ1-targeting compounds, only bexotegrast has advanced to Phase 3 clinical evaluation (BEACON-IPF trial) [2]. In contrast, MORF-627, a highly selective oral αvβ6 inhibitor (IC50 = 1.1 nM, >300-fold selective over αvβ1 and αvβ8) , was discontinued after demonstrating urothelial toxicity in a 28-day non-human primate safety study [3]. The pan-αv inhibitor CWHM-12 (αvβ6 IC50 ≈ 1.5 nM, αvβ1 IC50 ≈ 1.8 nM) remains a research tool compound without clinical advancement.

Orphan drug designation Fast Track Regulatory validation Clinical development

Recommended Research and Industrial Applications for (3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic Acid (PLN-74809/Bexotegrast)


Translational Fibrosis Research Requiring Dual Integrin Pathway Coverage

Based on its validated dual Kd values for αvβ6 (5.7 nM) and αvβ1 (3.4 nM) and functional IC50 values of 29.8 nM and 19.2 nM, respectively , this compound is optimally suited for in vitro and in vivo fibrosis models requiring simultaneous blockade of both epithelial (αvβ6-mediated) and fibroblast (αvβ1-mediated) TGF-β activation pathways. It should be prioritized over mono-selective αvβ6 inhibitors (e.g., GSK3008348) or pan-integrin inhibitors (e.g., MK-0429, CWHM-12) when experimental objectives require pathway-specific dual inhibition without confounding activity against αvβ3, αvβ5, or αvβ8.

Clinical Biomarker Validation Studies Using Collagen Deposition Endpoints

This compound is the only dual αvβ6/αvβ1 inhibitor with published clinical evidence of reduced type I collagen deposition in IPF patients, demonstrated by a 7.8 percentage point reduction in whole-lung 68Ga-CBP8 PET SUV versus placebo after 12 weeks of treatment [1]. Procurement is indicated for research programs employing collagen synthesis biomarkers (PRO-C3, PRO-C6), PET imaging probes, or ex vivo precision-cut lung slice assays where clinically-validated pharmacodynamic benchmarks are required for data interpretation and translational correlation.

Regulatory-Focused Translational Programs Requiring Validated Reference Compounds

Given its FDA Orphan Drug Designations for both IPF and PSC, FDA Fast Track Designation for IPF, and EMA Orphan Drug Designations [2], this compound serves as the most clinically advanced reference standard in the αvβ6/αvβ1 integrin inhibitor class. It is the appropriate positive control or benchmark compound for programs conducting comparative efficacy studies, toxicology screening, or combination therapy assessments with standard-of-care antifibrotics (nintedanib, pirfenidone) [1]. Procurement should be prioritized when regulatory-grade validation data are required for grant applications, IND-enabling studies, or publication in high-impact journals.

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